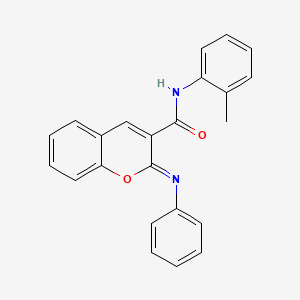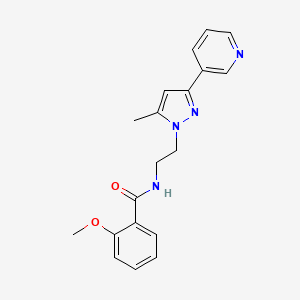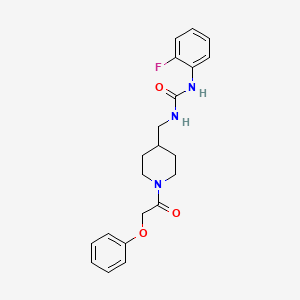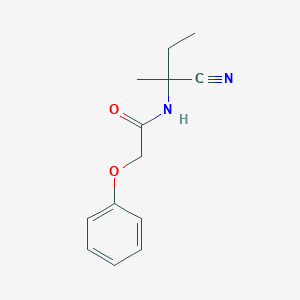
(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, along with the benzyl and methoxybenzyl groups, suggests that this compound may exhibit interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzyl and Methoxybenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and methoxybenzyl halides.
Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, methoxybenzyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be studied for its potential to inhibit specific enzymes or pathways involved in disease processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Quinazolinone derivatives have been investigated for their ability to act as kinase inhibitors, which are important in the treatment of cancer and other diseases.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their diverse reactivity and biological activity make them valuable in various applications.
作用机制
The mechanism of action of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl and methoxybenzyl groups may enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.
Benzyl Ureas: Compounds with similar benzyl urea structures, such as N-benzyl-N’-phenylurea.
Uniqueness
The uniqueness of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea lies in its specific combination of functional groups, which may confer distinct biological activities and reactivity compared to other similar compounds.
属性
CAS 编号 |
941941-53-3 |
|---|---|
分子式 |
C24H22N4O3 |
分子量 |
414.465 |
IUPAC 名称 |
1-benzyl-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-13-11-18(12-14-19)16-28-22(20-9-5-6-10-21(20)26-24(28)30)27-23(29)25-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |
InChI 键 |
XGLCKXVUGNPOBU-HPNDGRJYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}benzamide](/img/structure/B2800503.png)


![N'-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2800511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2800515.png)
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2800517.png)

![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2800521.png)

![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)
![(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one](/img/structure/B2800525.png)

